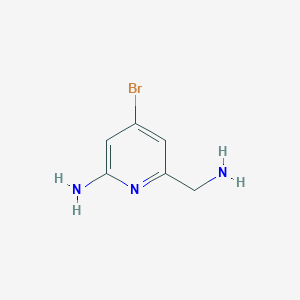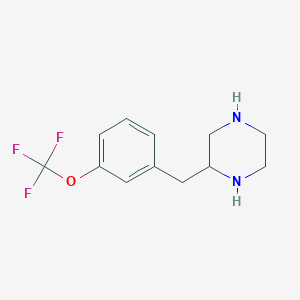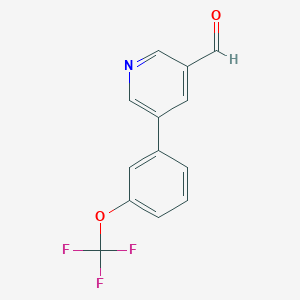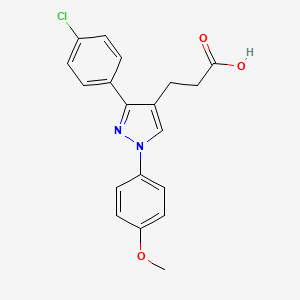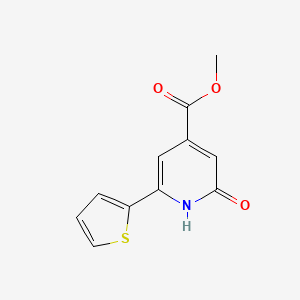
Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a thiophene group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate typically involves the condensation of 2-hydroxy-6-methylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-6-(thiophen-2-yl)pyridine-4-carboxylate.
Reduction: Formation of 2-hydroxy-6-(thiophen-2-yl)pyridine-4-methanol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate
- Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate
- 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid
- Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate
Uniqueness
Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals, as it can interact with biological targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C11H9NO3S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
methyl 2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)7-5-8(12-10(13)6-7)9-3-2-4-16-9/h2-6H,1H3,(H,12,13) |
InChI Key |
HZMZYAAXGDIYGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



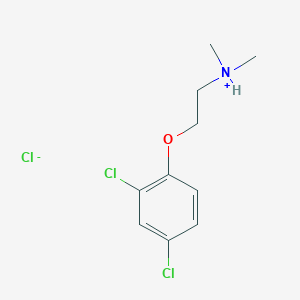
![2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14861724.png)

![6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate](/img/structure/B14861726.png)



